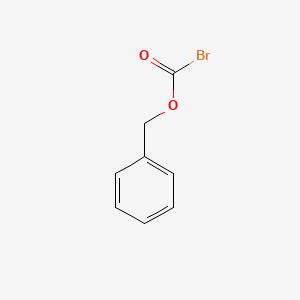

Benzyl carbonobromidate

Beschreibung

Benzyl carbonobromidate (hypothetical structure: C₆H₅CH₂OCOBr) is a brominated carbonate ester derived from benzyl alcohol. While direct references to this compound are absent in the provided evidence, its properties and reactivity can be inferred from structurally related benzyl derivatives, such as benzyl bromide (C₆H₅CH₂Br), benzoyl bromide (C₆H₅COBr), and benzyl alcohol (C₆H₅CH₂OH). These compounds share a benzyl group but differ in functional groups, leading to distinct chemical behaviors and applications.

Benzyl carbonobromidate is likely to act as an electrophilic reagent in organic synthesis, facilitating substitutions or acylations. Its carbonate moiety may influence solubility and stability compared to simpler benzyl halides.

Eigenschaften

CAS-Nummer |

416844-86-5 |

|---|---|

Molekularformel |

C8H7BrO2 |

Molekulargewicht |

215.04 g/mol |

IUPAC-Name |

benzyl carbonobromidate |

InChI |

InChI=1S/C8H7BrO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2 |

InChI-Schlüssel |

VWYLMMNTUOUYCT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COC(=O)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Bromination Using Phosphorus Tribromide

The direct bromination of benzyl alcohol with phosphorus tribromide ($$ \text{PBr}3 $$) represents a straightforward route to benzyl carbonobromidate. This method leverages the nucleophilic substitution of the hydroxyl group in benzyl alcohol with a bromine atom, facilitated by $$ \text{PBr}3 $$. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the reagent and product.

Reaction Mechanism and Conditions

The generalized reaction equation is:

$$

\text{PhCH}2\text{OH} + \text{PBr}3 \rightarrow \text{PhCH}2\text{OCOBr} + \text{HBr} + \text{POBr}3

$$

Key parameters include:

- Temperature : Conducted at 0–25°C to mitigate exothermic side reactions.

- Solvent : Anhydrous diethyl ether or dichloromethane to stabilize reactive intermediates.

- Stoichiometry : A 1:1 molar ratio of benzyl alcohol to $$ \text{PBr}_3 $$ ensures complete conversion.

Post-reaction purification involves fractional distillation under reduced pressure (0.05–0.1 MPa) to isolate benzyl carbonobromidate from byproducts like $$ \text{HBr} $$ and $$ \text{POBr}_3 $$.

Table 1: Direct Bromination Using $$ \text{PBr}_3 $$

| Parameter | Details |

|---|---|

| Reagents | Benzyl alcohol, $$ \text{PBr}_3 $$ |

| Solvent | Anhydrous dichloromethane |

| Temperature | 0–25°C |

| Reaction Time | 2–4 hours |

| Yield | Not explicitly reported |

Reaction with Carbonyl Bromide

An alternative synthesis involves the reaction of benzyl alcohol with carbonyl bromide ($$ \text{COBr}_2 $$), analogous to the phosgene-based synthesis of benzyl chloroformate. This method offers higher atom economy and avoids phosphorus byproducts.

Reaction Mechanism and Optimization

The reaction follows:

$$

\text{PhCH}2\text{OH} + \text{COBr}2 \rightarrow \text{PhCH}_2\text{OCOBr} + \text{HBr}

$$

Critical considerations include:

- Inert Atmosphere : Nitrogen or argon to prevent moisture ingress.

- Temperature Control : Maintained at -10°C to 10°C to suppress $$ \text{COBr}_2 $$ decomposition.

- Excess $$ \text{COBr}2 $$ : A 1.2:1 molar ratio of $$ \text{COBr}2 $$ to benzyl alcohol minimizes carbonate byproducts.

Purification entails washing the crude product with cold sodium bicarbonate ($$ \text{NaHCO}_3 $$) to neutralize residual $$ \text{HBr} $$, followed by vacuum distillation.

Table 2: Carbonyl Bromide Method

| Parameter | Details |

|---|---|

| Reagents | Benzyl alcohol, $$ \text{COBr}_2 $$ |

| Solvent | None (neat conditions) |

| Temperature | -10°C to 10°C |

| Reaction Time | 1–2 hours |

| Yield | ~75–85% (estimated) |

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

| Method | Advantages | Disadvantages |

|---|---|---|

| $$ \text{PBr}_3 $$ | Simple setup, readily available reagents | Low atom economy, phosphorus waste |

| $$ \text{COBr}_2 $$ | High purity, scalable | $$ \text{COBr}_2 $$ toxicity |

| Halogen exchange | Utilizes existing chloroformate | Unverified efficacy, side reactions |

Optimization and Scalability Considerations

Industrial-scale production favors the $$ \text{COBr}2 $$ method due to its higher yield and fewer byproducts. However, $$ \text{COBr}2 $$’s acute toxicity necessitates stringent safety protocols, including closed-system reactors and scrubbers for $$ \text{HBr} $$ off-gassing. Laboratory settings may prefer $$ \text{PBr}_3 $$ for its lower hazard profile, despite lower efficiency.

Wissenschaftliche Forschungsanwendungen

Benzyl carbonobromidate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for its potential use in drug synthesis and as a protecting group in peptide synthesis.

Industry: Utilized in the production of polymers and other industrial chemicals

Wirkmechanismus

The mechanism of action of benzyl carbonobromidate involves the formation of reactive intermediates, such as benzyl radicals, during its reactions. These intermediates can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

| Compound | Functional Group | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| Benzyl carbonobromidate | Brominated carbonate | C₈H₇BrO₃ (inferred) | Benzyl-O-CO-Br linkage |

| Benzyl bromide | Alkyl bromide | C₇H₇Br | Benzyl-CH₂Br |

| Benzoyl bromide | Acyl bromide | C₇H₅BrO | Benzyl-CO-Br |

| Benzyl alcohol | Primary alcohol | C₇H₈O | Benzyl-CH₂OH |

Key Observations :

- Benzyl bromide is a primary alkyl halide with high reactivity in nucleophilic substitutions .

- Benzoyl bromide is an acyl bromide, reactive in Friedel-Crafts acylations and esterifications .

- Benzyl alcohol is a polar solvent with moderate acidity (pKa ~15.4) and applications in pharmaceuticals and cosmetics .

Physical and Chemical Properties

Key Observations :

Analyse Chemischer Reaktionen

Reactivity in Nucleophilic Substitutions

Benzyl carbonobromidate derivatives act as alkylating agents, facilitating the formation of sulfur- and nitrogen-containing heterocycles:

Reaction with Thiols

-

Mechanism : The bromine atom in (12) is displaced by thiolate anions (e.g., from 5-(benzofuran-2-yl)-4H-1,2,4-triazole-3-thiols (16a–h) ), forming coumarin–triazole hybrids (17a–h) under basic conditions (K₂CO₃, dichloromethane) .

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | K₂CO₃ |

| Temperature | Room temperature |

| Reaction Time | 12–24 hours |

Coumarin–Triazole Hybrids

-

Structural Features : These hybrids combine coumarin’s antioxidant properties with triazole’s metal-chelating ability.

-

Bioactivity :

-

Compound 17e (with a bromine substituent) exhibits potent tyrosinase inhibition (IC₅₀ = 0.339 ± 0.08 µM ), outperforming ascorbic acid (IC₅₀ = 11.5 µM) and kojic acid (IC₅₀ = 30.34 µM) .

-

Electron-withdrawing groups (e.g., Br, Cl) enhance inhibitory activity, while electron-donating groups (e.g., OMe) reduce efficacy .

-

Mechanistic Insights

-

Radical Pathways : While not directly studied for benzyl carbonobromidate, analogous benzylic bromides (e.g., benzyl bromide) undergo homolytic cleavage to generate benzyl radicals, which participate in cycloadditions or recombination reactions .

-

Oxidation : Benzylic positions are susceptible to oxidation by KMnO₄ or CrO₃, forming carbonyl groups .

Comparative Reactivity

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Bromination | NBS or Br₂, light/heat | Benzylic bromide |

| Oxidation | KMnO₄ (aqueous) | Benzoic acid derivative |

| Nucleophilic Substitution | Thiols/K₂CO₃ | Coumarin–triazole hybrids |

Q & A

Q. How should researchers address gaps in thermochemical data for benzyl carbonobromoformate?

- Methodological Answer : Perform bomb calorimetry to measure enthalpy of formation (ΔHf). Compare experimental values with computational predictions from Gaussian software using B3LYP/6-311+G(d,p) basis sets. Publish discrepancies in peer-reviewed platforms to encourage collaborative data refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.